molecular formula C20H23F6N3O B5359709 N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE

N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE

Cat. No.: B5359709
M. Wt: 435.4 g/mol
InChI Key: HHIICVCNFIAWHL-UHFFFAOYSA-N
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Description

N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, hexafluoropropane, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving 1-bromoadamantane and carboxylic acid amides in the presence of manganese salts.

    Introduction of Hexafluoropropane Group: The hexafluoropropane group can be introduced via a nucleophilic substitution reaction, where a suitable hexafluoropropane derivative reacts with an amine.

    Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with pyridine-3-carboxamide under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and unique properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, making it valuable in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the pyridine carboxamide group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)amides: These compounds share the adamantane moiety and exhibit similar hydrophobic interactions.

    Hexafluoropropane derivatives: Compounds with hexafluoropropane groups exhibit similar chemical reactivity and stability.

    Pyridine carboxamides: These compounds share the pyridine carboxamide group and can form similar hydrogen bonds with molecular targets.

Uniqueness

N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE is unique due to the combination of these three distinct moieties, which confer a unique set of chemical and biological properties

: Chan–Lam N-Arylation of Adamantane-Containing Amines : Advances in the Chemistry of Unsaturated Adamantane Derivatives : Synthesis of N-(adamantan-1-yl)amides by reaction of carboxylic acid

Properties

IUPAC Name

N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F6N3O/c21-19(22,23)18(20(24,25)26,29-16(30)15-2-1-3-27-10-15)28-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14,28H,4-9,11H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIICVCNFIAWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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